Valine is a branched-chain amino acid (BCAA), and its biosynthesis pathway is entwined with that of isoleucine and leucine [1]. The pathway below is conserved in microorganisms like E. coli and plants, but is absent in mammals, making it a key target for metabolic engineering [2].
The core four-step enzymatic pathway for valine biosynthesis, from pyruvate to L-Valine.
The following table summarizes the key enzymes involved in this pathway.
| Step | Enzyme | EC Number | Function | Key Characteristics |
|---|---|---|---|---|
| 1 | Acetolactate synthase | EC 2.2.1.6 | Condenses two pyruvate molecules to form 2-acetolactate | Often has regulatory (IlvN) and catalytic (IlvB) subunits [2] |
| 2 | Ketol-acid reductoisomerase (KARI) | EC 1.1.1.86 | Converts 2-acetolactate to 2,3-dihydroxy-3-isovalerate | Involves isomerization and NADPH-dependent reduction [2] |
| 3 | Dihydroxy-acid dehydratase | EC 4.2.1.9 | Dehydrates 2,3-dihydroxy-3-isovalerate to 2-oxoisovalerate | [2] |
| 4 | Transaminase (BCAT) | EC 2.6.1.42 | Transaminates 2-oxoisovalerate to form L-valine | Can be performed by native branched-chain aminotransferases (Bcat1/Bcat2) in mammals [2] |
A landmark 2022 study successfully engineered a functional valine biosynthesis pathway into Chinese Hamster Ovary (CHO) cells, which naturally require valine in their diet [2]. This demonstrates that mammalian metabolism can be modified to restore this ancient pathway.
The stepwise synthetic genomics approach to introduce the bacterial valine pathway into mammalian cells [2].
The study designed a polycistronic construct (pMTIV) containing four E. coli genes (ilvB, ilvN, ilvC, ilvD) separated by 2A "self-cleaving" peptide sequences, allowing all enzymes to be produced from a single promoter [2]. Key experimental outcomes are summarized below.
| Experimental Aspect | Methodology / Key Finding |
|---|---|
| Pathway Design | Single open reading frame with ilvN, ilvB, ilvC, ilvD genes linked by P2A sequences, driven by an SFFV promoter [2]. |
| Genomic Integration | Stable, single-copy integration into a designated genomic "landing pad" in CHO-K1 cells using the Flp-In system [2]. |
| Phenotypic Validation | Engineered cells showed robust viability and proliferation in valine-free medium, doubling every 3.2 days [2]. |
| Metabolomic Verification | 13C-tracing from 13C-pyruvate confirmed de novo biosynthesis of valine. A build-up of the intermediate 2,3-dihydroxy-3-isovalerate was observed, identifying a potential bottleneck [2]. |
| Transcriptomic Analysis | RNA-seq confirmed transcription of the full synthetic pathway. The transcriptome of valine-prototrophic cells mirrored that of parental cells recovering from valine deprivation [2]. |
| Pathway Optimization | Increasing the dosage of the ilvD gene (dihydroxy-acid dehydratase) improved pathway performance and enabled long-term propagation in valine-free conditions [2]. |
For NMR studies of proteins, specific 13C-labeling of methyl groups in valine, leucine, and isoleucine (ILV) is a powerful technique, especially for large protein complexes [3]. This is achieved by supplementing the growth medium with selectively 13C-labeled precursors that the host organism (like E. coli) can metabolize into the desired amino acids.
Strategy for producing proteins with selectively 13C-labeled methyl groups using biosynthetic precursors [4] [3].
The table below compares common precursors used for this purpose.
| 13C-Labeled Precursor | Labeling Outcome | Key Advantages & Applications |
|---|---|---|
| α-ketoisovalerate (2-keto-3-(methyl-13C)-butyric acid-4-13C) | Labels both methyl groups in Valine and Leucine [3]. | Reduces spectral crowding. Ideal for collecting long-range distance restraints in solid-state NMR studies of proteins [3]. |
| 2-13C-methyl acetolactate | Enables stereospecific labeling of single methyl groups in Valine and Leucine [4]. | Provides even greater spectral simplification. Can be used in cell-free protein synthesis systems for efficient, scalable production [4]. |
| 3-13C-pyruvate | Serves as a low-cost precursor for labeling methyl groups. Used in advanced cell-free systems (eCell) that maintain active metabolism [4]. | Cost-effective. Produces 13C-HSQC spectra free of one-bond 13C-13C scalar couplings [4]. |
Stable isotope-labeled amino acids are cornerstone reagents in several powerful quantitative proteomic methods. The following table compares the two primary metabolic labeling approaches.
| Technique | Labeling Method | Isotopes Used | Scope of Application | Key Advantages |
|---|---|---|---|---|
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) [1] [2] | Metabolic (in vivo) incorporation into cultured cells. | ¹³C, ¹⁵N, ²H (e.g., Lys-¹³C₆, Arg-¹³C₆) [2] [3] | Cell culture systems (mammalian, bacterial, yeast) [2]. | Simple and accurate; samples mixed early, minimizing errors; no chemical derivatization needed [1] [2] [3]. |
| SILAM (Stable Isotope Labeling of Mammals) [4] [5] | Metabolic (in vivo) incorporation into whole organisms. | ¹⁵N (from enriched spirulina diet) [4] | Whole animal models (e.g., rats, mice) for studying physiology and disease [4]. | Provides a labeled internal standard from tissues for highly accurate in vivo quantitation [4] [5]. |
SILAC is a simple and accurate approach for expression proteomics. Here is a detailed protocol based on established methods [2] [3]. The workflow for a typical experiment comparing two cellular states is visualized below.
The core SILAC workflow involves metabolic labeling, sample combination, and LC-MS/MS analysis for quantification.
SILAC Medium Preparation:
Cell Culture and Labeling:
Experimental Treatment and Sample Processing:
Protein Digestion and Mass Spectrometry Analysis:
Stable isotope-labeled amino acids have transformative applications across the pharmaceutical research pipeline.
At its core, 13C labeling works by replacing the natural 12C carbon in a nutrient (like glucose or an amino acid) with its heavier, non-radioactive isotope, 13C. As cells consume these labeled nutrients, the 13C atoms are incorporated into downstream metabolites through enzymatic reactions. The distribution of these "heavy" atoms in the metabolic network is then tracked using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].
The following diagram illustrates the general experimental workflow for a 13C labeling study, from cell culture to data interpretation.
General workflow for a 13C labeling experiment.
This protocol, adapted from Grankvist et al., is designed for untargeted discovery of metabolic activities in human cells [1].
This protocol, based on Vengayil et al., is optimized for quantifying fluxes in rapid, high-capacity pathways like glycolysis in yeast [3]. A key challenge is capturing label incorporation before saturation.
13C labeling provides critical functional data that static abundance measurements cannot, offering powerful applications for life science research and drug development.
| Application Area | Specific Use Case | Relevance |
|---|---|---|
| Target Discovery | Identify metabolic dependencies in cancer cells. | Deep labeling revealed that HCT116 cells do not synthesize cysteine, carnitine, or creatine, highlighting potential metabolic vulnerabilities to target [1]. |
| Mechanism of Action | Understand how metabolic shifts affect disease processes. | Research traces glucose allocation into aberrant membrane glycans in cancer, a process critical for immune recognition and adhesion [2]. |
| Structural Biology | Produce labeled proteins for NMR structure determination. | Synthesized 13C-methyl-labeled amino acids enable analysis of large human proteins produced in mammalian cells, which is essential for structure-based drug design [4]. |
Valine catabolism occurs primarily in the mitochondria and involves a series of steps to transform the amino acid into usable energy and signaling molecules. The following diagram illustrates the core pathway:
The key steps are:
Intermediate metabolites in valine catabolism are not just passive intermediates; they possess significant bioactivity.
| Metabolite/Enzyme | Biological Function | Research/Clinical Significance |
|---|---|---|
| 3-Hydroxyisobutyrate (3-HIB) | Promotes fatty acid transport into cells and triglyceride synthesis by upregulating transporters like CD36 and FABP3 [3]. | A key signaling molecule linking valine catabolism to lipid metabolism and insulin resistance [3] [5]. |
| Propionyl-CoA | Ultimate oxidation product; precursor for succinyl-CoA [4]. | Enhances platelet activation and thrombosis risk via protein propionylation (e.g., of Tropomodulin-3) [4]. |
| Branched-Chain Amino Acid Transaminase (BCAT) | Catalyzes the first step in BCAA catabolism, producing keto-acids [1] [2]. | A shared enzyme for all BCAAs; its activity influences the flux through the entire pathway. |
| Branched-Chain Keto-Acid Dehydrogenase (BCKDH) Complex | Catalyzes the committed step in BCAA catabolism [2]. | The major regulation point; activity determines the overall rate of BCAA breakdown. |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Synthesizes 3-HIB, a key signaling metabolite [3]. | Silencing HIBCH reduces triglyceride synthesis, confirming its importance in lipid metabolism [3]. |
The following table summarizes key experimental findings and the methodologies used to uncover them.
| Research Focus | Key Experimental Findings | Methodologies & Models Cited |
|---|
| Triglyceride Synthesis | Valine and its metabolite 3-HIB significantly increase triglyceride content, lipid droplet synthesis, and fatty acid transport in porcine intestinal (IPEC-J2) cells [3]. | - Cell Model: IPEC-J2 cells
Based on the study in IPEC-J2 cells [3], a core protocol can be summarized:
The research highlights valine catabolism as a potential target for therapeutic intervention. The diagram below summarizes the major physiological and pathological outcomes linked to this pathway.
Key implications for drug development include:
This compound represents a strategically labeled amino acid that has become indispensable in modern biomolecular nuclear magnetic resonance (NMR) spectroscopy, particularly for studying the structure and dynamics of proteins. The specific incorporation of 13C at the carboxyl carbon (position-1) of valine provides a sensitive probe for investigating protein backbone structure and dynamics while offering favorable relaxation properties that make it especially valuable for NMR studies of high molecular weight systems. The strategic placement of the 13C label at this position enables researchers to overcome many of the traditional limitations associated with NMR studies of large proteins and complexes, where signal overlap and inefficient relaxation often impede detailed structural and dynamic characterization.
The unique branching at the β-carbon of valine's side chain, with its two equivalent methyl groups (prochiral centers), creates distinct challenges and opportunities for NMR spectroscopy. In proteins, valine residues frequently occupy internal positions within hydrophobic cores, making them excellent reporters of protein folding and stability. When specifically labeled with 13C at the carboxyl position, valine provides crucial through-bond and through-space connectivity information that facilitates backbone assignment and structural characterization. The development of specialized labeling schemes focusing on valine, particularly in combination with other isoleucine and leucine residues (the ILV triad), has dramatically advanced NMR capabilities for proteins exceeding 50 kDa, bridging the traditional size gap between solution NMR and other structural biology techniques like X-ray crystallography and cryo-electron microscopy [1] [2].
The strategic incorporation of 13C labels into valine and other branched-chain amino acids relies on exploiting bacterial biosynthetic pathways, primarily in Escherichia coli expression systems. The key insight driving modern isotopic labeling strategies is that α-ketoisovaleric acid serves as the direct biosynthetic precursor to both valine and leucine, while α-ketobutyric acid leads specifically to isoleucine. This metabolic pathway knowledge enables researchers to design specific labeling patterns by supplementing expression media with selectively 13C-labeled precursors that are incorporated into proteins during biosynthesis. These precursors are typically added to the growth medium approximately one hour prior to induction of protein expression to ensure efficient uptake and incorporation [1] [3].
The sophisticated application of these precursors allows for various labeling patterns: uniform 13C labeling throughout the entire amino acid, specific labeling at methyl positions, or targeted labeling at the carboxyl position as with this compound. A significant advancement in the field has been the development of perdeuterated backgrounds, where all non-target positions are deuterated, thereby simplifying NMR spectra and reducing relaxation effects. This approach is particularly valuable for large molecular weight proteins, where the reduction in dipole-dipole coupling achieved through perdeuteration extends the coherence lifetime of the remaining 13C labels, enabling the application of NMR to progressively larger systems [1] [2].
Recent methodological advances have focused on optimizing precursor usage while maintaining high levels of protein expression and labeling efficiency. The protocol developed by Cai et al. demonstrates that comparable protein yields can be achieved from 100 mL cultures using high-cell-density induction as would typically require 1 L cultures with conventional methods. This optimized approach uses three-fold less isotopic precursors than standard protocols, representing significant cost savings given the substantial expense of 13C-labeled compounds. The key modifications include using enriched M9++ medium supplemented with trace amounts of LB to facilitate growth in D2O without significantly compromising deuterium incorporation levels [1].
Table 1: Optimal Precursor Quantities for Methyl Labeling in 100 mL Cultures
| Precursor | Chemical Specification | Quantity (mg/100 mL) |
|---|---|---|
| α-ketoisovaleric acid | 1,2,3,4-13C4; 3,4',4',4'-d4 | 32 mg |
| α-ketobutyric acid | 13C4; 3,3-d2 | 16 mg |
The precise optimization of precursor concentrations is critical for achieving high labeling efficiency while minimizing scrambling to unintended positions. Through systematic titration experiments, researchers have determined that the concentrations shown in Table 1 represent the optimal balance between labeling efficiency and precursor conservation. At these concentrations, saturation of protonated methyl labeling is achieved without significant scrambling to other sites, as confirmed by both mass spectrometry analysis and NMR signal intensities [1].
The strategic value of this compound in NMR spectroscopy derives from its distinct chemical shift properties that facilitate unambiguous identification and assignment. The carboxyl carbon (C1) in L-Valine exhibits a characteristic downfield chemical shift centered approximately at 177.1 ppm in aqueous solution at neutral pH, well separated from other aliphatic carbon resonances. This distinctive chemical shift signature, combined with the unique coupling patterns introduced by specific 13C labeling, enables researchers to selectively detect valine residues even in complex protein spectra with significant signal overlap. The chemical shift of the carboxyl carbon is sensitive to local environment and secondary structure, providing valuable structural information beyond mere residue identification [4].
The branching pattern of valine's side chain creates distinctive NMR properties that can be exploited in specialized experiments. The two methyl groups (C2 and C3) of valine appear as a single resonance in 13C NMR spectra due to their chemical equivalence, typically centered around 19-21 ppm. The methine proton (Hα) resonates at approximately 3.60 ppm, while the methyl protons appear between 0.98-1.03 ppm. These predictable chemical shift ranges facilitate the identification of valine correlations in multidimensional NMR experiments, particularly in 2D [1H,13C]-HSQC spectra where the methyl groups produce characteristic cross-peaks that serve as starting points for side-chain assignment [5] [4].
Table 2: Characteristic NMR Chemical Shifts of this compound
| Nucleus | Position | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 13C | C1 (Carboxyl) | 177.1 | Referenced to DSS |
| 13C | C2/C3 (Methyl) | 19.4-20.7 | Prochiral centers |
| 1H | Hα | 3.60 | Coupled to carboxyl carbon |
| 1H | Methyl | 0.98-1.03 | Distinctive pattern |
The unique labeling pattern of this compound enables the application of specialized NMR experiments designed to maximize information content while minimizing acquisition time. A significant development in this area is the SIM-HMCM(CGCBCA)CO experiment, which allows simultaneous correlation of methyl resonances from valine, leucine, and isoleucine residues with backbone carbonyl chemical shifts in a single data set. This experiment provides the convenience of acquiring correlations for all ILV methyl positions simultaneously rather than requiring separate spectra for valine and isoleucine/leucine residues, significantly reducing total instrument time [2].
The SIM-HMCM(CGCBCA)CO experiment represents an "out-and-back" magnetization transfer scheme that capitalizes on the distinct topologies of valine versus isoleucine/leucine side chains. Through careful manipulation of magnetization using selective pulses, the experiment "stores" magnetization terms of valine side chains temporarily to ensure synchronous "read-out" of carbonyl frequencies for all ILV residues. Although this experiment may exhibit slightly reduced sensitivity compared to residue-specific versions, it provides adequate sensitivity for proteins up to approximately 100 kDa and is particularly valuable when instrument time is limited or when surveying multiple samples. The experiment benefits from the Methyl-TROSY principle, maintaining methyl magnetization in a 1H-13C multiple-quantum state during key periods of the pulse sequence to optimize sensitivity and resolution [2].
Figure 1: NMR Experiment Workflow for this compound - This diagram illustrates the sequential steps in specialized NMR experiments like SIM-HMCM(CGCBCA)CO for correlating valine methyl groups with backbone carbonyl carbons.
The following protocol provides a optimized procedure for high-level expression of proteins with specific 13C labeling at valine positions, adapted from the high-cell-density method developed by Cai et al.:
This protocol typically yields comparable protein quantities to conventional 1 L cultures while using approximately three-fold less isotopic precursor, representing significant cost savings. The high-cell-density approach combined with precise timing of precursor addition ensures optimal incorporation efficiency while minimizing metabolic scrambling.
Preparation of high-quality NMR samples is critical for obtaining optimal results with this compound labeled proteins:
Figure 2: Biosynthetic Pathway for this compound - This diagram shows the metabolic pathway for incorporating 13C labeling into valine residues during protein expression in E. coli.
The application of this compound labeling has proven particularly valuable for structural studies of large proteins and complexes that challenge traditional NMR approaches. A notable example comes from studies of the 70-kDa homo-dimeric C-terminal domain of E. coli Enzyme I (EIC), where specific valine labeling enabled complete assignment of ILV methyl resonances and provided insights into protein dynamics. Through combined analysis of methyl-detected 'out-and-back' HMCM[CG]CBCA and SIM-HMCM(CGCBCA)CO datasets, researchers could unambiguously assign over 90% of ILV methyl groups despite the system's large size. These assignments formed the foundation for investigating substrate-induced conformational changes and allosteric regulation mechanisms in this central bacterial metabolic enzyme [2].
In solid-state NMR applications, specific 13C labeling of valine methyl groups has enabled the collection of unambiguous long-range distance restraints in challenging non-crystalline systems. Studies of the type-three secretion system (T3SS) needle of Shigella flexneri demonstrated that specific valine labeling reduced spectral crowding in the methyl region and facilitated the detection of through-space correlations between methyl groups in close spatial proximity. This approach yielded 10 frequency-unambiguous and 23 structurally unambiguous distance restraints that were critical for constructing accurate structural models of this important bacterial virulence factor. The selectivity of the labeling pattern minimized dipolar truncation effects that often plague uniformly labeled samples in solid-state NMR, enabling more accurate distance measurements [3].
Beyond traditional structural biology, this compound and related labeling strategies have found important applications in pharmaceutical sciences, particularly in drug delivery system development. Recent innovative research has demonstrated the utility of valine-based targeting for enhancing ocular drug delivery. Scientists designed L-valine-modified nanomicelles that exploit the PepT1 transporter system expressed on corneal epithelial cells. These nanomicelles significantly improved drug penetration through the corneal barrier, with in vivo studies showing enhanced delivery to deeper corneal layers while extending ocular surface retention time. This application demonstrates how fundamental understanding of amino acid transport mechanisms, facilitated by NMR structural studies, can guide rational design of advanced drug delivery systems [6].
The valine-modified nanomicelles exhibited several advantageous properties for ocular drug delivery, including small particle size (appropriate for corneal penetration), high encapsulation efficiency for hydrophobic drugs, and absence of ocular irritation. Mechanism studies revealed that these nanomicelles increased cellular uptake through energy-dependent endocytosis mediated by clathrin and caveolin, in addition to carrier-mediated transport via PepT1. Furthermore, the valine modification suppressed expression of tight junction proteins (claudin-1 and ZO-1), potentially enhancing paracellular transport. This multifaceted mechanism, elucidated through careful experimental analysis, highlights the potential of valine-based targeting strategies for overcoming biological barriers in drug delivery [6].
The strategic application of this compound in biomolecular NMR spectroscopy has dramatically expanded the size and complexity limits of proteins amenable to detailed structural and dynamic characterization. Through continued refinement of labeling protocols, development of specialized NMR experiments, and creative adaptation to challenging biological systems, this methodology has evolved from a specialized technique to a mainstream approach in structural biology. The ongoing optimization of precursor usage and expression conditions has made these experiments increasingly accessible and cost-effective, enabling broader adoption across the research community.
Future developments in this field will likely focus on further increasing sensitivity and resolution through advances in both isotopic labeling strategies and NMR methodology. The integration of this compound labeling with emerging technologies such as dynamic nuclear polarization (DNP) and long-range paramagnetic constraints holds particular promise for pushing the size limitations of NMR even further. Additionally, the application of these methods to increasingly complex systems, including membrane proteins in lipid environments and multi-component macromolecular complexes, will continue to provide unique insights into biological mechanisms that are difficult to obtain by other structural biology techniques. As these methodologies mature, their impact will expand beyond basic structural biology to facilitate drug discovery and the rational design of therapeutic interventions.
1. Introduction to 13C Metabolic Flux Analysis 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic reaction rates (fluxes) in living organisms under metabolic quasi-steady state conditions [1]. It is considered the "gold standard" for flux quantification and has been applied to a wide variety of organisms, including microbes, plants, and mammalian cell lines [1]. The core principle involves using 13C-labeled substrates to trace metabolic pathways, where the rearrangement of carbon atoms creates specific labeling patterns in metabolites. These patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) and used to infer metabolic fluxes through computational modeling [2] [1].
2. Role of L-Valine in Central Metabolism and Its Use as a Tracer L-Valine is an essential branched-chain amino acid with significant industrial applications in pharmaceuticals, animal feed, and cosmetics [3]. Its biosynthesis begins with the condensation of two pyruvate molecules and requires 2 mol of NADPH per mol of L-valine produced [4]. The precursor-product relationship between pyruvate and L-valine makes L-Valine-1-13C a valuable tracer for studying central carbon metabolism. When labeled in the 1-position, it provides specific information on:
3. Experimental Design and Workflow The following diagram illustrates the core workflow for a 13C-MFA experiment using this compound:
4. Detailed Protocol for MFA Using this compound Table 1: Key Steps in 13C-MFA Protocol Using this compound
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Strain Selection & Preparation | Use appropriate microbial strains (e.g., Corynebacterium glutamicum, E. coli) or cell lines engineered for L-valine production or study [4] [3]. | Select strains with appropriate genetic modifications (e.g., PDHC-deficient, PPP enhanced) [4]. |
| 2. Culture Conditions | Cultivate cells in defined minimal medium with labeled this compound as nitrogen source or specific carbon precursor. | Maintain metabolic quasi-steady state; control dissolved O₂ >30%, pH 7.2, temperature 30°C (for microbes) [4]. |
| 3. Tracer Introduction | Introduce this compound during mid-exponential growth phase or after achieving metabolic steady state. | Use 100% labeled tracer or mixtures; typical concentration ranges from 0.1 to 1.0 g/L depending on system [2]. |
| 4. Sampling & Quenching | Collect cell samples rapidly at multiple time points (e.g., 0, 30, 60, 120 sec) for INST-MFA. | Quench metabolism immediately (liquid N₂, cold methanol) [5]. |
| 5. Metabolite Extraction | Extract intracellular metabolites using cold methanol/water or chloroform/methanol methods. | Keep samples cold to prevent degradation; use internal standards for quantification [2]. |
| 6. Analytical Measurement | Analyze labeling patterns in proteinogenic amino acids, organic acids, or free metabolites via GC-MS or LC-MS. | Measure mass isotopomer distributions (MIDs); use appropriate ionization techniques [5] [1]. |
Table 2: Computational Flux Analysis Parameters
| Component | Description | Tools/Software |
|---|---|---|
| Metabolic Network Model | Stoichiometric representation of relevant pathways (glycolysis, PPP, TCA, L-valine synthesis). | Include atom transitions for this compound [1]. |
| Flux Estimation | Nonlinear parameter fitting to minimize difference between measured and simulated labeling data. | Metran, INCA, 13CFLUX2 [2] [1]. |
| Statistical Evaluation | Assess flux confidence intervals using Monte Carlo or sensitivity analysis. | Evaluate goodness-of-fit with χ²-test [2]. |
| Model Exchange | Standardized format for sharing and reproducing 13C-MFA models. | FluxML [1]. |
5. Metabolic Pathways Relevant to this compound Tracing The diagram below shows the key metabolic pathways involved in L-valine biosynthesis and how this compound integrates into central metabolism:
6. Data Analysis and Interpretation
7. Applications in Metabolic Engineering and Drug Development Table 3: Applications of this compound MFA
| Field | Application | Benefit |
|---|---|---|
| Metabolic Engineering | Optimizing L-valine production in industrial strains (e.g., C. glutamicum, E. coli). | Identifies flux bottlenecks; guides overexpression of ilvBNCE genes [4] [3]. |
| Pharmaceutical Research | Studying metabolic adaptations in pathogens or cancer cells. | Reveals altered NADPH metabolism; identifies drug targets [2]. |
| Co-factor Metabolism | Quantifying transhydrogenase activity and NADPH regeneration pathways. | Evaluates engineering strategies (e.g., PntAB expression) [4]. |
8. Troubleshooting and Best Practices
Stable isotope labeling with valine-1-13C represents a powerful tool for investigating protein dynamics and metabolic fluxes in biological systems. The carbon-13 labeled valine, specifically labeled at the first carbon position, serves as an essential tracer for quantifying protein fractional synthetic rates, analyzing metabolic pathways, and studying protein turnover in various experimental models. This application note provides comprehensive protocols and methodological insights for researchers utilizing valine-1-13C in proteomics and metabolic studies, with particular emphasis on practical implementation considerations for drug development professionals and research scientists.
The unique properties of valine-1-13C make it particularly valuable for investigating in vivo protein metabolism and cellular metabolic fluxes. As an essential branched-chain amino acid, valine cannot be synthesized de novo by mammals and must be obtained from dietary sources or cell culture media, which simplifies the interpretation of labeling experiments. The strategic position of the 13C label at the first carbon allows researchers to track the incorporation of this amino acid into newly synthesized proteins and monitor its metabolic fate through various biochemical pathways. These applications span multiple analytical platforms, including gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), conventional mass spectrometry, and NMR spectroscopy, each offering specific advantages for different experimental contexts and enrichment levels [1] [2] [3].
Table 1: Key Applications of Valine-1-13C in Proteomics and Metabolic Studies
| Application Area | Specific Use | Recommended Technique | Key Benefits |
|---|---|---|---|
| Protein Turnover Studies | Measurement of protein fractional synthetic rates in vivo | GC/C/IRMS | High sensitivity for low enrichment (0.0002 mole ratio) |
| Sparse Labeling for NMR | Selective labeling for glycoprotein structural studies | LC-MS/MS with pattern fitting | Enables NMR studies of hard-to-express proteins |
| Metabolic Flux Analysis | Quantification of in vivo carbon fluxes in industrial organisms | GC-C-IRMS | Cost-effective for large-scale cultivation |
| Clinical Diagnostics | Assessment of metabolic function in disorders | Breath testing (13CO2) | Non-invasive metabolic capacity assessment |
This protocol describes a robust method for measuring protein fractional synthetic rates (FSR) in vivo using L-[1-13C]valine and online gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). The method enables precise quantification of low isotopic enrichment levels in valine isolated from biological samples, making it particularly suitable for studying protein synthesis dynamics in animal models and clinical research. The technique employs N-methoxycarbonylmethyl ester (MCM) derivatization of valine, which facilitates rapid sample processing and effective chromatographic separation of valine from other branched-chain amino acids (leucine and isoleucine) [1].
The method demonstrates exceptional sensitivity with a quantitation limit at an L-[1-13C]valine tracer mole ratio of 0.0002, allowing researchers to detect minimal incorporation of labeled valine into proteins. Validation studies in growing piglets infused with L-[1-13C]valine (2 mg kg-1 h-1 for 6 h) showed a mean tracer mole ratio in plasma of 0.0740 ± 0.0056 at isotopic steady state (measured by GC/MS) and a mean tracer mole ratio of valine in muscle protein fraction at 6 hours of 0.000236 ± 0.000038 (measured by GC/C/IRMS). These measurements yielded a mean protein fractional synthetic rate in piglet skeletal muscle of 0.052 ± 0.007% h-1, consistent with literature values obtained using alternative techniques [1].
Sample Preparation and Derivatization:
GC/C/IRMS Analysis:
Calculations:
FSR Determination: Calculate protein fractional synthetic rate using the formula:
FSR (% h-1) = (ΔE_protein / E_precursor × t) × 100
Where ΔE_protein is the change in valine enrichment in protein between time points, E_precursor is the mean enrichment of valine in precursor pool (plasma) during the incorporation period, and t is the time interval in hours [1].
Table 2: Key Parameters for GC/C/IRMS Analysis of L-[1-13C]Valine
| Parameter | Specification | Notes |
|---|---|---|
| Quantitation Limit | 0.0002 mole ratio | Corresponds to ~0.02 APE |
| Derivatization | N-methoxycarbonylmethyl ester | Rapid processing (<1 hour) |
| Linear Range | 0.0002-0.07 mole ratio | R² > 0.99 |
| Precision | 0.000038 mole ratio (SEM) | For muscle protein enrichment |
| Chromatographic Resolution | Baseline separation from Leu/Ile | Critical for accurate measurement |
Sparse isotopic labeling with valine-1-13C provides a practical alternative to uniform labeling for proteins that must be expressed in mammalian systems, particularly glycoproteins that require proper glycosylation for correct folding and function. Unlike prokaryotic expression systems, mammalian cells possess the necessary cellular machinery for post-translational modifications, but uniform labeling in these systems is considerably more costly and challenging. The sparse labeling approach involves growing cells in enriched medium with mostly unlabeled amino acids except for selected amino acids like valine that have 13C atoms at specific positions [2].
A significant challenge in sparse labeling experiments is metabolic scrambling, where the host organism metabolizes components in the growth medium, potentially redistributing the isotope labels to non-target amino acids. For instance, [15N]-serine can be metabolized to [15N]-glycine, and unlabeled amino acids may be synthesized from other unlabeled medium components. This phenomenon reduces signal intensity in NMR experiments and increases spectral complexity. The protocol described below addresses this challenge through careful analytical control and computational correction methods [2].
Cell Culture and Protein Expression:
Sample Processing and Analysis:
Data Analysis and Metabolic Scrambling Assessment:
13C metabolic flux analysis (13C-MFA) using valine-1-13C and GC-C-IRMS provides a powerful approach for quantifying in vivo carbon fluxes in industrial microorganisms, particularly in scenarios with extremely low isotopic enrichment. Traditional 13C-MFA requires high degrees of 13C-labeled substrate (generally 100% tracer), limiting applications to small-scale fermentation due to cost constraints. However, many industrially relevant processes occur in large-scale bioreactors where conditions differ significantly from laboratory scales. The GC-C-IRMS approach enables flux quantification with as little as 0.5% [1-13C]glucose mixed with naturally labeled glucose, making large-scale 13C-MFA economically feasible [3].
This method leverages the exceptional sensitivity of GC-C-IRMS for detecting low 13C enrichments in proteinogenic amino acids (measurement range of -0.1 to +2.0 atom percent excess with precision of 0.0002 APE). The approach analyzes 13C fractional enrichments in protein-derived amino acids, which reflect the labeling patterns of various central carbon metabolites. In validation studies using Corynebacterium glutamicum, this method demonstrated remarkable consistency with conventional GC-MS-based approaches using 99% [1-13C]glucose, confirming its reliability for industrial applications [3].
Labeling Experiments and Sample Preparation:
GC-C-IRMS Analysis:
Flux Calculation:
Diagram 1: GC/C/IRMS workflow for measuring protein fractional synthetic rates using L-[1-13C]valine in vivo. The process begins with continuous infusion of the isotopic tracer in animal models, followed by sample collection, protein processing, and precise isotopic measurement by GC/C/IRMS. Critical parameters include the 6-hour infusion period and combustion interface temperature of 940°C for quantitative conversion to CO2 [1].
Diagram 2: Sparse labeling workflow for glycoprotein structural studies using [1-13C]valine. The process involves expressing glycoproteins as GFP fusions in HEK293 cells grown in media containing selectively labeled valine, followed by purification, MS analysis, and assessment of metabolic scrambling. This approach enables NMR studies of properly glycosylated proteins that cannot be expressed in prokaryotic systems [2].
Several critical factors must be addressed to ensure accurate interpretation of valine-1-13C experimental data:
Metabolic Scrambling Assessment: In sparse labeling experiments, comprehensive analysis of isotope redistribution to non-target amino acids is essential. As demonstrated in HEK293 cell studies, metabolic scrambling can significantly impact labeling patterns, with 15N-labeling efficiency ranging from 30% to 52% depending on the specific amino acid labeling strategy employed. Researchers should implement rigorous MS-based quality control measures to quantify and account for this phenomenon [2].
Correction for Kinetic Isotope Effects: During GC-C-IRMS analysis, derivatization procedures can introduce kinetic isotope effects that bias measured isotopic compositions. Implementation of appropriate correction algorithms is essential for accurate determination of 13C fractional enrichments. Recent methodological advances have established reliable correction approaches that significantly improve the accuracy of isotopic measurements in metabolic flux studies [3].
Low Enrichment Quantification: The exceptional sensitivity of GC-C-IRMS enables precise measurement of isotopic enrichment as low as 0.0002 atom percent excess, which is approximately 250 times more sensitive than conventional GC-MS methods. This capability is particularly valuable for large-scale fermentation studies where tracer costs would be prohibitive at higher enrichment levels [1] [3].
Valine-1-13C methodologies have significant implications for pharmaceutical research and development:
Biomarker Development: The 1-13C-propionate breath test, which assesses propionate oxidative capacity through valine catabolism, has demonstrated clinical utility as a pharmacodynamic biomarker in methylmalonic acidemia (MMA). This non-invasive approach correlates with disease severity, cognitive test results, growth indices, and other clinical parameters, supporting its use as a surrogate endpoint in clinical trials of novel therapies for metabolic disorders [4].
Therapeutic Monitoring: Protein fractional synthetic rate measurements using valine-1-13C provide insights into protein metabolism alterations in various disease states and in response to therapeutic interventions. The method's sensitivity enables detection of subtle changes in tissue-specific protein synthesis, offering potential for monitoring treatment efficacy in conditions characterized by protein metabolic dysregulation [1].
Valine-1-13C represents a versatile tracer for proteomics and metabolic studies, with applications spanning from basic protein turnover measurements to sophisticated metabolic flux analyses in industrial biotechnology. The protocols outlined in this application note provide researchers with robust methodologies adapted to different experimental requirements, from highly sensitive GC/C/IRMS detection for in vivo protein synthesis studies to sparse labeling approaches for glycoprotein structural investigations. As stable isotope methodologies continue to evolve, valine-1-13C remains an essential tool for advancing our understanding of protein dynamics and cellular metabolism in both basic research and drug development contexts.
Valine, one of the three branched-chain amino acids (BCAAs), has emerged as a crucial nutrient in cancer metabolism. Recent research reveals that cancer cells reprogram valine catabolism to support their metabolic demands, including lipogenesis and maintenance of the mitochondrial succinate pool [1]. Unlike benign cells that primarily depend on leucine for lipid homeostasis, malignant prostate cancer cells exhibit a metabolic switch to valine dependency [1]. This reprogramming makes valine catabolism a potential therapeutic target, particularly in advanced cancers. Stable isotope tracing with L-Valine-1-13C provides powerful methodological advantages for investigating these metabolic alterations, enabling researchers to quantitatively track valine incorporation into various metabolic pathways and identify cancer-specific vulnerabilities.
The diagram below illustrates the primary metabolic fate of this compound in cancer cells, highlighting the key pathways and outputs relevant to cancer metabolism.
Table 1: Quantitative Contributions of Valine to Cancer Metabolic Pathways
| Metabolic Parameter | Experimental Finding | Biological Significance | Experimental Model |
|---|---|---|---|
| Lipid Content Reduction | Significant reduction after valine deprivation [1] | Valine is a key lipogenic fuel in prostate cancer | LNCaP, C4-2B, PC3 cell lines |
| Fatty Acid Uptake Compensation | Increased C16:0-BODIPY uptake with valine deprivation [1] | Malignant cells switch to valine dependency for lipid homeostasis | LNCaP vs. BPH-1 cell lines |
| Enzyme Inhibition Effect | HIBCH knockdown reduces proliferation and succinate [1] | Valine catabolism supports succinate-linked respiration | Prostate cancer models |
| Therapeutic Potential | HIBCH inhibition selectively impairs malignant cell respiration [1] | Targets metabolic vulnerability in advanced cancer | Castration-resistant models |
| Pathway Activation | MitoS signature correlates with disease progression [1] | Clinical relevance in human prostate adenocarcinoma | TCGA-PRAD patient data |
Table 2: Analytical Parameters for 13C-Valine Tracing Experiments
| Analytical Aspect | Recommended Method | Key Considerations |
|---|---|---|
| Tracer Concentration | Physiological levels (50-200 μM) [1] | Avoid metabolic stress from extreme deprivation |
| Incubation Time | Multiple time points (1, 4, 8, 24h) | Capture both early and steady-state labeling |
| Polar Metabolite Analysis | HILIC-LC-MS with positive/negative switching [2] [3] | Covers amino acids, TCA intermediates, nucleotides |
| Lipid Analysis | Reversed-phase C18 chromatography [2] | Enables detection of valine-derived fatty acids |
| Data Normalization | Cell number, protein content, or internal standards [4] | Ensures quantitative comparisons |
| Isotopologue Analysis | Mass isotopomer distribution (MID) calculation [4] | Quantifies pathway activity |
| Pathway Flux Analysis | 13C-MFA using software (INCA, Metran) [4] | Provides quantitative flux measurements |
Targeting valine catabolism represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer where HIBCH inhibition has shown selective anti-proliferative effects by reducing intracellular succinate and impairing cellular respiration [1]. Future research directions should focus on:
The application of this compound tracing provides a powerful tool to identify and validate these therapeutic approaches, offering insights into metabolic vulnerabilities that can be exploited for cancer treatment.
Isotopic labeling of amino acids is a cornerstone technique in modern biological research, enabling precise tracking of metabolic fluxes, protein dynamics, and molecular interactions. By replacing specific atoms in amino acids with their stable or radioactive isotopes, researchers can trace the incorporation and transformation of these molecules within complex biological systems without altering their chemical properties. These techniques have revolutionized fields including quantitative proteomics, metabolic engineering, and drug development by providing unparalleled insights into dynamic biological processes.
The fundamental principle underlying all isotopic labeling techniques is that isotopes share identical electronic configurations and reactivity but differ in physical properties such as mass or radioactivity, making them detectable by specialized instrumentation like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This chemical equivalence but physical distinguishability allows researchers to use isotopically labeled amino acids as tracers to unravel complex biological pathways and mechanisms.
Table 1: Overview of Major Isotopic Labeling Techniques for Amino Acid Tracking
| Technique | Isotopes Used | Primary Applications | Key Advantages | Quantitative Capabilities |
|---|---|---|---|---|
| SILAC [2] | ¹³C, ¹⁵N, ²H | Quantitative proteomics, Post-translational modifications, Cell signaling studies | Accurate in vivo incorporation, Simple sample processing, High reproducibility | Relative protein quantification with high accuracy |
| Amino Acid Selective Labeling [3] | ¹³C, ¹⁵N | Membrane protein studies, Mechanistic enzymology, Pulsed EPR spectroscopy | Reduces spectral complexity in NMR, Cost-effective for large proteins, Targets specific residues | Site-specific structural and dynamic information |
| Biological Incorporation (SILAC) | ¹³C, ¹⁵N | Global protein expression analysis, Dynamics of protein production | Native cellular machinery ensures natural incorporation, Can be pulsed for temporal resolution | Measures de novo protein synthesis rates |
| Chemical Synthesis Labeling [4] [5] | ¹¹C, ¹³C, ¹⁴C | Pharmacokinetics, Medical imaging, Metabolic pathway tracing | Atom-specific labeling, Enables PET imaging (¹¹C), High purity and specific activity | Absolute quantification with tracer kinetics |
| ¹⁸O Labeling [6] | ¹⁸O | Amino acid metabolic dynamics, Fluxomics in cell lines | Rapid and robust GC-MS method, Affordable enriched water, Simple application | Calculates turnover rates of amino acids |
Table 2: Isotope Selection Guide for Specific Research Applications
| Research Goal | Recommended Isotope | Detection Method | Key Considerations |
|---|---|---|---|
| Carbon Metabolic Flux | ¹³C | MS, NMR | Enables mapping of carbon fate through metabolic networks |
| Protein Synthesis & Degradation | ¹⁵N | MS | Ideal for protein turnover studies and quantitative proteomics |
| Oxygen Exchange Studies | ¹⁸O | MS | Tracks oxygen incorporation in enzymatic reactions |
| Protein Stability & Conformation | ²H (Deuterium) | NMR, HDX-MS | Reveals protein folding states and molecular interactions |
| Short-lived Metabolic Tracing | ¹¹C | PET Imaging | Enables real-time in vivo tracking (short half-life: 20.4 min) |
| Long-term Metabolic Studies | ¹⁴C | Scintillation Counting | Sensitive detection despite low radioactivity |
Application Note: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is the gold standard method for quantitative proteomics, enabling accurate comparison of protein expression between different cell states [2] [7]. This protocol describes the complete workflow from cell culture to mass spectrometry analysis.
Principle: Two cell populations are cultivated in parallel: one in "light" media containing natural amino acids and another in "heavy" media supplemented with amino acids labeled with stable heavy isotopes (e.g., ¹³C-labeled arginine). After several population doublings, all proteins in the heavy population incorporate the labeled amino acids. The protein populations are combined, processed, and analyzed together by mass spectrometry, where peptide pairs appear as distinct but closely spaced peaks due to their mass difference. The ratio of these peak intensities directly reflects the relative abundance of the corresponding proteins in the two original cell populations [2].
Figure 1: SILAC Experimental Workflow for Quantitative Proteomics
Materials Required:
Procedure:
Media Preparation:
Cell Culture and Labeling:
Experimental Treatment:
Sample Processing:
Mass Spectrometry Analysis:
Data Analysis:
Troubleshooting Tips:
Application Note: This protocol describes the use of engineered auxotrophic E. coli strains for cost-effective selective isotope labeling of amino acids in recombinant proteins, particularly valuable for NMR and EPR studies of membrane proteins and mechanistic enzymology [3].
Principle: By using E. coli strains with targeted gene deletions that create specific amino acid auxotrophies, researchers can force the bacteria to incorporate isotopically labeled amino acids from the growth medium into recombinantly expressed proteins. This approach prevents isotopic scrambling and enables residue-specific labeling, which significantly simplifies complex NMR spectra and enables advanced spectroscopic studies.
Materials Required:
Procedure:
Strain Selection:
Medium Preparation:
Cell Growth and Induction:
Protein Purification and Validation:
Key Considerations:
Application Note: This protocol describes a novel method for late-stage introduction of isotopic labels at the C1-position (carboxyl group) of amino acids using aldehyde catalysis, enabling efficient production of ¹¹C, ¹³C, and ¹⁴C-labeled amino acids for pharmacological and medical imaging applications [4].
Principle: Unlike traditional approaches that require early-stage introduction of isotopic labels, this method enables direct carboxylate exchange on unprotected amino acids using [C]CO₂ ( = ¹¹C, ¹³C, ¹⁴C) in the presence of simple aldehyde catalysts. This one-pot reaction occurs under basic conditions in dimethylsulfoxide (DMSO) at elevated temperatures (⁵⁰-⁹⁰°C).
Figure 2: Chemical Synthesis of C1-Labeled Amino Acids via Carboxylate Exchange
Materials Required:
Procedure:
Reaction Setup (Carried out under inert atmosphere):
¹³CO₂ Generation and Incorporation:
Product Isolation:
Purification and Analysis:
Typical Results:
Applications:
Application Note: pSILAC is a powerful variation that enables monitoring of de novo protein synthesis rates rather than steady-state protein concentrations by exposing cells to labeled amino acids for only a short period [2].
Protocol Modifications:
Applications: Particularly valuable for studying dynamic processes such as cellular differentiation, response to stimuli, and protein turnover kinetics.
Application Note: NeuCode (neutron encoding) SILAC expands the multiplexing capability of traditional SILAC from ³-plex to ⁴-plex or higher by utilizing small mass defects from extra neutrons in stable isotopes [2].
Key Features:
Application Note: This method utilizes ¹⁸O-labeled water to trace amino acid metabolism and calculate turnover rates in cell lines, providing a rapid and robust GC-MS approach for fluxomics analysis [6].
Protocol Overview:
Advantages: Simple mechanism, affordable ¹⁸O-enriched water, and ease of application compared to ¹³C or ¹⁵N labeling [6].
Isotopic labeling techniques for amino acid tracking have become indispensable tools in modern drug development pipelines. These methods provide critical insights throughout the drug discovery and development process:
Target Identification: SILAC-based quantitative proteomics identifies differentially expressed proteins in disease states, suggesting potential therapeutic targets [2] [1].
Mechanism of Action Studies: Selective amino acid labeling enables detailed investigation of drug-target interactions using techniques such as NMR and EPR spectroscopy [3].
Pharmacokinetics and Drug Metabolism: ¹⁴C-labeled amino acids and amino acid-containing drugs track absorption, distribution, metabolism, and excretion (ADME) profiles [4] [1].
Biomarker Discovery: SILAC-based approaches have identified clinically relevant biomarkers, such as serum amyloid A (SAA) for early-stage lung cancer detection [1].
Biosimilar Characterization: Amino acid analysis verifying sequence identity and detecting sequence variants is mandated by regulatory agencies for approval of peptide-based biosimilars [8].
Table 3: Troubleshooting Guide for Isotopic Labeling Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Isotope Incorporation | Insufficient cell doublings; Unlabeled amino acid contaminants | Increase number of population doublings (⁵+ recommended); Use dialyzed serum; Verify amino acid-free media |
| Isotopic Scrambling | Metabolic interconversion of amino acids | Use appropriate auxotrophic strains; Add metabolic inhibitors; Optimize labeling time |
| High Cost | Expensive labeled compounds | Use selective labeling instead of uniform labeling; Optimize scale; Consider chemical synthesis approaches |
| Poor MS Detection | Low abundance proteins; Ion suppression | Include enrichment steps; Optimize chromatography; Use higher sensitivity instruments |
| Cell Growth Defects | Amino acid starvation; Toxicity of labels | Titrate amino acid concentrations; Use healthier cell stocks; Consider alternative isotopes |
For drug development applications, regulatory agencies including the FDA, EMA, and WHO require comprehensive characterization of peptide-based therapeutics, including confirmation of amino acid sequence and identification of any sequence variants [8]. Isotopic labeling techniques, particularly when combined with mass spectrometric analysis, provide the rigorous analytical data needed to meet these regulatory standards for both innovator products and biosimilars.
Isotopic labeling techniques for amino acid tracking represent a versatile and powerful toolkit for biomedical research and drug development. From the well-established SILAC method for quantitative proteomics to emerging techniques like NeuCode SILAC and ¹⁸O labeling, these approaches continue to evolve, offering increasingly sophisticated ways to interrogate biological systems. The protocols outlined in these application notes provide researchers with practical guidance for implementing these techniques in their own laboratories, enabling advances in understanding disease mechanisms, identifying therapeutic targets, and developing more effective treatments.
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that account for approximately 35% of essential amino acids and 21% of total amino acids in muscle protein [1]. The catabolism of BCAAs initiates in muscle and yields NADH and FADH2 for ATP generation, with the first two steps shared among all three BCAAs using the same enzyme systems [2]. L-Valine-1-13C, a stable isotope-labeled analog of valine, has emerged as a critical tool for investigating BCAA metabolism in various physiological and pathological states. Recent research has revealed that among BCAAs, isoleucine and valine specifically mediate adverse metabolic effects, including insulin resistance, while leucine does not exhibit these effects [3]. This specificity underscores the importance of developing precise methodologies to study valine metabolism independently from other BCAAs.
The metabolic pathway of valine is complex and involves multiple tissues and enzymatic processes. Unlike other amino acids, BCAAs largely bypass first-pass hepatic metabolism due to relatively low transamination activity in hepatocytes [1]. Valine is eventually converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, making it a glucogenic amino acid [4] [2]. The use of this compound enables researchers to track this pathway quantitatively, providing insights into metabolic flux distribution under various physiological conditions. The ability to trace valine metabolism is particularly valuable given recent findings that appropriate valine supplementation can enhance growth and reproductive performance, modulate gut microbiota, and regulate immune functions in animal models [4].
Table 1: Key Enzymes in Valine Metabolism
| Enzyme | Function | Localization | Role in Valine Metabolism |
|---|---|---|---|
| Branched-chain amino acid transaminase (BCAT) | Transamination of BCAAs to BCKAs | Cytosolic and mitochondrial | First step in valine catabolism |
| Branched-chain α-ketoacid dehydrogenase (BCKDH) | Oxidative decarboxylation of BCKAs | Mitochondrial | Rate-limiting step in valine oxidation |
| BCKDH kinase (BCKDK) | Phosphorylates and inhibits BCKDH | Mitochondrial | Regulatory enzyme that controls flux |
| Propionyl-CoA carboxylase | Converts propionyl-CoA to methylmalonyl-CoA | Mitochondrial | Key enzyme in valine glucogenic pathway |
The following protocol describes the use of this compound for in vivo metabolic tracing studies in rodent models, adapted from established methodologies [1]:
Preparation of isotopic solutions: Prepare a sterile physiological solution containing this compound (≥98% isotopic purity). For bolus injection studies, dissolve in phosphate-buffered saline to a concentration of 5-10 mM. For continuous infusion, prepare a solution at 0.5-2 mM in physiological saline. Solutions should be filter-sterilized (0.22 μm filter) and stored at 4°C for no more than 48 hours before use.
Administration routes and dosing:
Tissue collection and processing:
This protocol enables quantification of valine oxidation in specific tissues:
Tissue explant culture:
Isolated mitochondrial assays:
The analysis of this compound and its metabolites requires precise mass spectrometry methods:
Sample preparation for LC-MS:
Mass spectrometry parameters:
Table 2: Key Mass Spectrometry Transitions for this compound Metabolites
| Metabolite | Ion Type | m/z Unlabeled | m/z 13C-Labeled | Retention Time (min) | MS/MS Fragments |
|---|---|---|---|---|---|
| This compound | [M+H]+ | 118.0868 | 119.0902 | 8.5 | 72.0444, 55.0189 |
| α-Ketoisovalerate | [M-H]- | 115.0401 | 116.0435 | 12.3 | 71.0139, 43.0190 |
| 3-Hydroxyisobutyrate | [M-H]- | 103.0401 | 104.0435 | 9.8 | 57.0346, 39.0190 |
| Succinyl-CoA | [M-H]- | 866.1386 | 867.1420 | 15.2 | 428.0385, 347.0478 |
| Propionyl-CoA | [M-H]- | 824.1331 | 825.1365 | 14.7 | 428.0385, 305.0372 |
Quantitative analysis of BCAA oxidation requires calculation of metabolic flux parameters:
Isotopic enrichment calculation: Calculate the isotopic enrichment (IE) for each metabolite using the formula: IE = (Abundance of labeled ion) / (Abundance of labeled + unlabeled ions)
Fractional contribution calculation: Determine the fractional contribution (FC) of this compound to TCA cycle intermediates: FC = (IE metabolite × Carbon number) / (IE precursor × Incorporable carbon atoms)
Oxidative flux rates: Calculate tissue-specific oxidation rates from the appearance of 13C in TCA cycle intermediates and CO₂, normalized to tissue protein content or mitochondrial protein.
Kinetic parameters: The half-life of circulating BCAAs is approximately 4 minutes, with significant labeling of branched-chain ketoacids (BCKAs) within 60 seconds and 3-hydroxyisobutyrate (3-HIB) within 3 minutes [1]. These rapid kinetics should inform sampling timepoints.
Tissue-specific oxidation patterns: Normalize oxidation rates to tissue mass for whole-body contribution assessments. Muscle contributes the greatest quantity of BCAA oxidation, followed by brown fat, liver, kidneys, and heart [1]. The pancreas is particularly active, supplying approximately 20% of its TCA cycle carbons from BCAAs [1].
Pathological state considerations: In insulin-resistant states, BCAA oxidation shifts away from adipose tissues and liver toward muscle [1]. This redistribution should be considered when interpreting data from disease models.
The use of this compound has been instrumental in elucidating the relationship between BCAA metabolism and insulin resistance:
Experimental design: Compare this compound metabolism in insulin-resistant models (high-fat diet-fed mice, ob/ob mice) versus controls using constant infusion protocols. Measure tissue-specific oxidation rates and metabolite accumulation.
Key findings: Insulin-resistant mice exhibit blunted BCAA oxidation in adipose tissues and liver, with a compensatory shift toward muscle oxidation [1]. This altered partitioning contributes to elevated circulating BCAA levels characteristic of insulin resistance. The adverse metabolic effects of BCAAs are specifically mediated by isoleucine and valine, not leucine [3].
Protocol modifications for insulin resistance studies:
This compound enables quantitative mapping of valine metabolism across different tissues:
Comprehensive tissue sampling: Collect multiple tissues (at least 10-12 different tissues) to create a systemic map of valine metabolism. The pancreas shows particularly high BCAA oxidation activity, which may have implications for pancreatic endocrine function [1].
Interorgan metabolite exchange: Track the appearance of 13C-labeled metabolites in circulation after tissue-specific metabolism. The liver plays a central role in metabolizing BCKAs produced by extrahepatic tissues [1].
This compound tracing provides valuable insights for pharmaceutical interventions targeting BCAA metabolism:
BCKDK inhibition studies: BCKDH kinase (BCKDK) is a clinically targeted regulatory kinase whose suppression induces BCAA oxidation primarily in skeletal muscle of healthy mice [1]. Test BCKDK inhibitors using this compound to assess target engagement and tissue-specific effects.
Metabolic disease therapeutics: Compounds that enhance BCAA oxidation in adipose tissue may be beneficial for insulin resistance. Use this compound to screen for compounds that restore normal BCAA oxidation patterns.
Dosing optimization: Determine optimal dosing regimens by measuring the time course of changes in BCAA oxidation following drug administration.
Table 3: this compound Applications in Disease Models
| Disease Model | Key Metabolic Alterations | Intervention Strategies | This compound Readouts |
|---|---|---|---|
| Insulin resistance | Reduced adipose BCAA oxidation, elevated circulating BCAAs | BCKDK inhibitors, insulin sensitizers | Tissue-specific oxidation rates, metabolite clearance |
| Obesity | Enhanced BCAA catabolism in muscle, reduced in liver | Weight loss interventions, dietary modifications | Whole-body BCAA oxidation, tissue partitioning |
| Heart failure | Myocardial BCAA catabolism reprogramming | Metabolic modulators | Cardiac BCAA oxidation rate, ATP production |
| Cancer | Altered BCAA uptake and utilization | Metabolic inhibitors | Tumor BCAA oxidation, pathway flux |
Appropriate controls: Include animals receiving unlabeled valine to establish natural abundance 13C background. Use pair-fed controls when studying dietary interventions to distinguish nutritional from metabolic effects.
Dose optimization: Conduct pilot studies to determine the optimal this compound dose that achieves sufficient isotopic enrichment without perturbing the system. Large boluses may artificially activate BCKDH [1].
Time course designs: Given the rapid kinetics of BCAA metabolism (half-life ~4 minutes), include early time points (1-5 minutes) to capture initial metabolic fluxes [1].
Sample collection techniques: Rapid tissue collection (<60 seconds) is critical for accurate flux measurements due to fast post-mortem metabolic changes. Focused microwave irradiation prior to tissue collection can instantly stop metabolic activity but requires specialized equipment.
Metabolite extraction optimization:
LC-MS method development:
Low isotopic enrichment:
High variability between samples:
Unexpected metabolite patterns:
This compound tracing provides a powerful approach for investigating BCAA metabolism in health and disease. These application notes and protocols offer comprehensive guidance for implementing this methodology in basic research and drug development settings. The quantitative insights gained from this compound studies continue to advance our understanding of metabolic diseases and facilitate the development of novel therapeutic strategies.
Valine, as an essential branched-chain amino acid, plays critical roles in protein synthesis, metabolic regulation, and cellular signaling pathways that extend far beyond its basic function as a protein building block. The unique structural characteristics of valine—including its isopropyl side chain and poor metabolizability—make it an ideal tracer for studying dynamic cellular processes. In recent years, advanced labeling techniques have revealed valine's surprising involvement in DNA damage response, metabolic reprogramming, and therapy resistance mechanisms in cancer [1]. The strategic incorporation of isotopic or fluorescent labels into valine molecules provides researchers with powerful tools to investigate protein turnover, metabolic fluxes, and nutrient sensing pathways with high temporal and spatial resolution.
The growing importance of valine labeling techniques is underscored by emerging research demonstrating that human histone deacetylase 6 (HDAC6) functions as a direct valine sensor, with cellular valine levels regulating its nucleo-cytoplasmic shuttling and subsequent effects on DNA damage response [1]. Similarly, studies have shown that valine aminoacyl-tRNA synthetase (VARS) expression and activity are upregulated in therapy-resistant melanoma, driving codon-biased translation reprogramming that promotes survival under therapeutic stress [2]. These findings highlight the sophisticated mechanisms by which cells perceive and respond to valine availability, further emphasizing the utility of valine labeling approaches in uncovering novel biological regulatory mechanisms.
This application note provides comprehensive protocols and methodological considerations for employing labeled valine in various cell culture systems, with particular emphasis on quantitative proteomics, protein degradation monitoring, and live-cell imaging of valine metabolism. The protocols have been optimized for use with both adherent and suspension cell cultures and are applicable to a wide range of biological questions, from basic cell biology to drug discovery and biomarker identification.
The selection of an appropriate labeling strategy depends on several factors, including the biological question, experimental system, available instrumentation, and budget constraints. Metabolic labeling approaches, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), incorporate labeled valine directly during cell propagation, resulting in uniform incorporation throughout the proteome [3]. This method provides the highest accuracy for quantitative comparisons but requires cell viability throughout the labeling period and is generally not applicable to primary human tissues. In contrast, chemical labeling techniques modify proteins or peptides after extraction, making them suitable for any biological sample, including clinical specimens [3]. However, these approaches introduce more variability as samples are processed separately until the labeling step.
Radioactive labeling with 14C-valine offers exceptional sensitivity for tracking specific biological processes, particularly protein degradation kinetics, but requires special safety precautions and dedicated instrumentation for detection [4]. More recently, genetically encoded biosensors have enabled real-time monitoring of valine production and utilization in live cells, providing unprecedented temporal resolution and single-cell insights [5]. The optimal labeling strategy must balance these considerations while ensuring compatibility with downstream applications and analytical platforms.
Table 1: Comparison of Valine Labeling Techniques
| Technique | Detection Method | Sensitivity | Temporal Resolution | Key Applications | Limitations |
|---|---|---|---|---|---|
| SILAC | Mass spectrometry | Moderate (ng-μg) | Hours to days | Quantitative proteomics, protein turnover | Not applicable to human samples, potential arginine-to-proline conversion |
| Chemical Labeling (iTRAQ) | Mass spectrometry | Moderate (ng-μg) | Endpoint | Multiplexed proteomics (up to 8 samples) | Higher sample processing variation, requires specific mass spectrometers |
| 14C Radioactive | Scintillation counting | High (pg-ng) | Minutes to hours | Protein degradation, autophagic flux | Radiation safety requirements, specialized disposal |
| 13C NMR | Nuclear magnetic resonance | Low (mg) | Hours to days | Metabolic flux analysis | Low sensitivity, requires specialized instrumentation |
| Biosensors | Fluorescence microscopy | Single-cell | Seconds to minutes | Live-cell imaging, single-cell analysis | Requires genetic modification, calibration needed |
The effective use of valine labeling approaches requires careful optimization of valine concentrations to maintain cellular homeostasis while achieving sufficient labeling efficiency. Research using MAC-T cells has demonstrated that valine concentrations significantly influence cellular responses, with 6.384 mM (1× Val) representing a typical physiological concentration in standard cell culture media [6]. Notably, α-casein synthesis was significantly enhanced at concentrations ranging from 1× to 8× valine (6.384-51.072 mM), with maximal stimulation observed at 4× valine (25.536 mM) [6]. These concentrations simultaneously upregulated key components of the mTOR signaling pathway, including RRAGA, RRAGB, RRAGC, RRAGD, mTOR, RPTOR, EIF4EBP1, EIF4E, and S6K1, confirming valine's role as a nutrient sensor and regulator of anabolic processes [6].
Valine deprivation studies have revealed equally important biological insights, with valine restriction leading to HDAC6 nuclear retention and subsequent DNA damage through active DNA demethylation mechanisms [1]. These findings highlight the critical importance of maintaining appropriate valine concentrations in experimental designs and including proper control conditions to account for valine-mediated signaling effects. Researchers should empirically determine optimal valine concentrations for their specific cell systems, as requirements may vary based on cell type, metabolic state, and experimental objectives.
The Long-Lived Protein Degradation (LLPD) assay represents a gold standard approach for quantitatively monitoring bulk autophagic flux by tracking the degradation of 14C-valine-labeled proteins [4]. This method leverages valine's poor metabolizability and efficient cellular exchange, which minimize reincorporation of released tracer and simplify interpretation of degradation kinetics. Unlike marker-based autophagy assays that monitor components of the autophagic machinery, the LLPD assay directly measures the fate of autophagic cargo, providing a more functional readout of autophagic activity. The assay has been successfully used to challenge established paradigms, including the discovery that certain calcium-modulating compounds previously believed to activate autophagy actually block bulk autophagic flux [4].
Cell Seeding and Labeling: Seed cells in 24-well plates at appropriate density in complete medium. After cell attachment, add 14C-valine (0.1-0.2 µCi/well) and incubate for 48-72 hours to achieve sufficient incorporation into long-lived proteins [4].
Chase Period: Remove radioactive medium and wash cells twice with pre-warmed PBS. Add chase medium containing excess non-radioactive valine (10-20 mM) and incubate for 18 hours to allow degradation of short-lived proteins and clearance of released 14C-valine [4].
Experimental Treatment: After 18 hours, wash cells again with PBS and apply experimental treatments in fresh chase medium. Include appropriate controls: basal degradation (complete medium), induced autophagy (starvation medium or Torin1), and inhibited autophagy (Bafilomycin A1 or SAR-405). Incubate for 2-6 hours (sampling period) based on expected degradation rates [4].
Sample Collection and Processing: Collect media from each well and transfer to microcentrifuge tubes. Wash cells with PBS and combine with collected media. Add TCA to a final concentration of 10%, vortex thoroughly, and incubate on ice for 30 minutes to precipitate intact proteins [4].
Separation and Quantification: Centrifuge samples at 15,000 × g for 15 minutes to separate TCA-soluble (degraded proteins) and TCA-insoluble (intact proteins) fractions. Transfer soluble fractions to scintillation vials and resolubilize insoluble fractions in 0.2 M KOH. Add scintillation liquid to both fractions and measure radioactivity by liquid scintillation counting [4].
Calculation of Degradation Rates: Calculate the rate of long-lived protein degradation using the formula: % degradation = (TCA-soluble radioactivity / (TCA-soluble + TCA-insoluble radioactivity)) × 100 / sampling time (hours). Normalize values to appropriate controls to determine specific autophagic contribution [4].
The following workflow diagram illustrates the key steps in the LLPD assay procedure:
Figure 1: Workflow for Long-Lived Protein Degradation Assay Using 14C-Valine
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) represents a powerful metabolic labeling approach for quantitative proteomics that utilizes non-radioactive isotopic variants of valine (e.g., 13C- or 15N-labeled) to incorporate mass differences into newly synthesized proteins [3] [8]. The core principle involves cultivating cells in media containing either "light" (natural abundance) or "heavy" (isotopically labeled) valine for at least five cell doublings to achieve nearly complete incorporation (>97%) of the labeled amino acid into the proteome [3]. The resulting mass shifts enable precise quantification of protein abundance changes between different experimental conditions when combined with high-resolution mass spectrometry. This approach has been successfully used to identify proteomic changes in apoptotic cells [8] and to characterize codon-biased translation reprogramming in therapy-resistant melanoma [2].
SILAC Media Preparation: Prepare two versions of valine-deficient media supplemented with dialyzed FBS: "light" medium containing natural abundance L-valine (50 µg/mL) and "heavy" medium containing isotopically labeled L-valine at identical concentration [3] [8].
Cell Adaptation: Culture cells in their respective SILAC media for at least five population doublings to ensure complete incorporation of the isotopic variant. Confirm incorporation efficiency by analyzing a small sample by mass spectrometry before proceeding with experiments [3].
Experimental Treatment: Apply experimental conditions to light- and heavy-labeled cells in a reciprocal manner (label swapping) to control for potential isotope effects. For example, treat light-labeled cells with compound of interest while heavy-labeled cells serve as control, and include a reversed labeling experiment for verification [8].
Cell Lysis and Protein Extraction: Mix light- and heavy-labeled cell pellets at a 1:1 protein ratio based on BCA assay results. Lyse cells in urea buffer followed by sonication and centrifugation to remove insoluble material [8].
Protein Digestion and Fractionation: Digest proteins with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C. Desalt peptides using C18 solid-phase extraction and fractionate by strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity [8].
LC-MS/MS Analysis and Data Processing: Analyze fractions by nano-LC-MS/MS using a high-resolution instrument. Identify and quantify proteins using specialized software (e.g., MaxQuant) that recognizes SILAC pairs and calculates heavy-to-light ratios [8]. Perform statistical analysis to identify significantly regulated proteins.
Genetically encoded biosensors represent a revolutionary approach for monitoring valine production and dynamics in live cells with single-cell resolution. The Lrp-biosensor system, implemented in Corynebacterium glutamicum, leverages the natural regulatory mechanism of the transcriptional regulator Lrp, which activates expression of fluorescent reporters upon binding branched-chain amino acids including valine [5]. This system enables real-time monitoring of valine production without requiring sample destruction, allowing researchers to capture dynamic heterogeneity in microbial populations during bioprocessing. The approach has revealed previously unappreciated population heterogeneity in valine-producing strains, including phenotypic splitting under certain nutrient conditions [5].
Biosensor Strain Validation: Confirm biosensor functionality by measuring fluorescence response to known valine concentrations in population-level assays before single-cell experiments [5].
Microfluidic Chip Preparation: Load microfluidic chips with appropriate medium and inoculate with biosensor strain from mid-exponential phase pre-culture. Allow cells to attach and adapt to microfluidic environment [5].
Time-Lapse Imaging: Initiate time-lapse imaging with controlled environmental conditions (temperature, gas exchange). Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 15-60 minutes) over the desired experimental duration [5].
Stimulus Application (Optional): If studying response to nutrient shifts or other perturbations, apply test conditions during imaging using the microfluidic system's programmability.
Image Analysis and Data Extraction: Use automated image analysis pipelines to segment individual cells, track them over time, and extract fluorescence intensity values. Normalize fluorescence to cell size or control signal [5].
Heterogeneity Quantification: Calculate population statistics (mean, variance, subpopulation distributions) to quantify heterogeneity in valine production across the population and over time.
The interpretation of valine-labeling experiments requires careful consideration of several factors, including labeling efficiency, tracer persistence, and compartmentalization effects. In LLPD assays, the degradation rate calculated from 14C-valine release should be interpreted in the context of overall proteostasis, with appropriate controls to distinguish autophagic-lysosomal from proteasomal contributions [4]. Significant inhibition of degradation by lysosomal inhibitors like Bafilomycin A1 indicates a substantial autophagic component, while sensitivity to proteasomal inhibitors like MG132 suggests significant proteasomal involvement.
For SILAC experiments, the heavy-to-light ratio distribution provides critical information about experimental quality and biological effects. Tight distribution around 1:1 in control experiments indicates good labeling efficiency and accurate mixing, while systematic deviations may indicate problems with incorporation or mixing ratios [3]. In valine tracer studies using 13C-valine, the mass isotopomer distribution in downstream metabolites reveals flux through various metabolic pathways, with different labeling patterns indicating engagement of specific catabolic routes [9].
Valine-labeling data gain additional power when integrated with complementary omics approaches. For example, combining SILAC proteomics with tRNA sequencing revealed coordinated upregulation of valine tRNAs and VARS expression in therapy-resistant melanoma, driving codon-biased translation of valine-enriched transcripts [2]. Similarly, integration of valine-labeling data with ribosome profiling can distinguish translational from transcriptional regulation, while combination with metabolomics provides insights into metabolic flux distributions.
The emerging understanding of valine as a nutrient sensor and regulatory molecule suggests that valine-labeling experiments should be interpreted in the broader context of cellular signaling networks. For instance, valine availability influences HDAC6 nucleo-cytoplasmic shuttling [1] and mTOR signaling pathway activity [6], creating potential feedback loops between metabolic state and regulatory networks.
Table 2: Troubleshooting Guide for Valine-Labeling Experiments
| Problem | Potential Causes | Solutions | Prevention |
|---|---|---|---|
| Poor labeling efficiency in SILAC | Incomplete valine depletion in media; insufficient cell doublings; metabolic valine synthesis | Use dialyzed FBS; ensure >5 population doublings; confirm media formulation | Validate incorporation with MS before experiments |
| High background in LLPD assay | Incomplete wash steps; reincorporation of 14C-valine; non-specific binding | Increase cold valine concentration in chase; additional wash steps; include cell-free controls | Optimize wash protocol; verify valine concentration |
| Variable biosensor response | Heterogeneous expression; environmental gradients; genetic instability | Clonal selection; control for microenvironment; verify sensor integrity | Use validated clonal populations; standardize cultivation |
| Cellular toxicity | Radioactivity exposure; isotope effects; solvent toxicity | Dose optimization; reciprocal labeling; solvent controls | Perform dose-response; use minimal required label |
| Metabolic conversion | Valine transamination; interconversion to other metabolites | Use metabolic inhibitors; analyze multiple metabolites; shorter labeling periods | Understand metabolic network; pilot characterization |
Valine-labeling techniques provide powerful and versatile approaches for investigating diverse biological processes, from protein turnover dynamics to metabolic reprogramming in disease states. The continuous development of new labeling strategies, including improved isotopic labels, more sensitive detection methods, and enhanced genetically encoded sensors, promises to further expand the applications of valine tracing in biological research.
Future directions in valine-labeling methodology will likely focus on multi-scale integration of valine dynamics, from subcellular compartmentalization to tissue-level distribution, and temporal resolution of valine-mediated signaling events. The emerging roles of valine in therapy resistance [2] and epigenetic regulation [1] highlight the importance of valine beyond its metabolic functions, suggesting that valine-labeling approaches will continue to provide novel insights into cellular regulation in health and disease.
The following table summarizes the key storage and handling parameters for L-Valine-1-13C based on supplier information and general safety data for L-Valine.
| Parameter | Specification / Condition |
|---|---|
| Recommended Storage Temperature | 4°C, sealed storage [1] |
| Long-Term Storage | -80°C (6 months) or -20°C (1 month), sealed and protected from moisture & light [1] |
| Appearance | White to off-white solid [1] |
| Storage Environment | Keep container tightly sealed in a cool, well-ventilated area. Keep away from moisture, light, and ignition sources [2] [1]. |
| Handling Precautions | Avoid dust formation and inhalation. Use with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing [2]. |
For in vitro research, this compound can be dissolved in water.
To verify the purity and concentration of this compound in a mixture or solution, you can use a method for underivatized amino acids. The following protocol, adapted from a published procedure, allows for the simultaneous analysis of valine and other essential amino acids without the need for complex derivatization [3].
Key Steps in the Workflow:
What is the CAS number for this compound? The CAS number is 81201-85-6 [1].
Is L-Valine hazardous? According to the Safety Data Sheet for non-labeled L-Valine, it is not classified as a hazardous substance [2]. However, standard laboratory precautions should always be followed to avoid inhalation, ingestion, or contact with skin and eyes [2].
Where can I find the exact isotopic purity of my product? The certificate of analysis (CoA) provided with the product by the manufacturer contains this specific information. For the product from Sigma-Aldrich, the isotopic purity is 99 atom % 13C [4].
The solid has been stored at room temperature for a week. Is it still usable? Short-term storage of the solid at room temperature is likely acceptable if the container was tightly sealed and protected from moisture [2] [1]. For critical quantitative work, it is best to confirm its stability and purity using an analytical method like the HPLC protocol above. For prepared solutions, follow the recommended storage conditions at -20°C or -80°C [1].
The table below summarizes two powerful approaches for optimizing culture medium components, including the concentration of labeled compounds like L-Valine-1-13C.
| Method | Key Principle | Application Example | Reference |
|---|---|---|---|
| Active Learning with Machine Learning [1] | Uses a Gradient-Boosting Decision Tree (GBDT) model to predict optimal component concentrations from experimental data, minimizing the number of trials. | Optimized 29 components in mammalian cell culture medium. Used cellular NAD(P)H abundance (measured by A450 in a CCK-8 assay) as a proxy for culture "goodness." | [1] |
| Metabolically Rationalized Standard Conditions [2] | Designs culture conditions to maintain a stable metabolic state, preventing nutrient depletion and waste product accumulation that compromise reproducibility. | Addressed variable responses to a glutaminase inhibitor by controlling cell density and ensuring nutrients like glutamine did not become depleted during the assay. | [2] |
The following diagram outlines the iterative cycle of the Active Learning (ML) approach for medium optimization.
You can adapt the methodology from the research to optimize this compound concentration [1]:
After optimizing concentration, it is critical to confirm that the labeled amino acid is being correctly taken up and metabolized. The most definitive method is 13C-tracing metabolomics [3]. This involves:
How can I improve the reproducibility of my cell culture assays involving metabolic tracers? Reproducibility is often compromised by uncontrolled changes in the cells' metabolic environment during the assay [2]. To mitigate this:
The optimized concentration I found is lower than expected. Is this normal? Yes. Machine learning optimization of complex media often results in non-intuitive concentrations. A common finding is a significant decrease in the optimal concentration of key components, such as fetal bovine serum (FBS), compared to standard formulations [1]. The model aims to find the precise level that supports optimal function without excess.
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| Poor Cell Growth or Health in optimized medium | The ML model may be overfitting to the readout (e.g., A450) at the expense of other vital processes. | Verify with a direct cell count and viability assay (e.g., trypan blue exclusion). Adjust the ML model's target output to include a viability metric. |
| High variability in readout measurements | Unstable culture conditions or inconsistent technique. | Strictly control incubation conditions, reagent thawing cycles, and seeding procedures. Ensure the model is trained with adequate biological replicates (N=3-4) [1]. |
| 13C tracing shows low label incorporation | The optimized this compound concentration may be insufficient to outcompete endogenous unlabeled valine pools or other metabolic pathways. | In the ML setup, use the level of 13C incorporation into a key downstream metabolite (measured via LC-MS) as the primary readout for optimization. |
I hope this technical guide provides a robust starting point for optimizing this compound in your cell culture system. The integration of machine learning with metabolomic validation is a powerful approach for modern metabolic research.
What is isotopic dilution, and why is valine a particular concern? Isotopic dilution occurs when the tracer amino acid (the one you introduce) mixes with the same amino acid from unlabeled sources within the body's metabolic pools. This dilutes the tracer's enrichment, making your measurements less accurate [1]. Valine is especially tricky because, unlike some other amino acids, its amino group can be transferred to other compounds in a process called transamination [2] [3]. The carbon skeleton can also be oxidized for energy, a pathway known as adaptive oxidation [1]. If not accounted for, these processes will skew your results.
Here are common issues and solutions, framed as questions from a researcher.
| Issue & Question | Likely Cause | Recommended Solution |
|---|
| Low Enrichment: The measured isotopic enrichment of my valine tracer is lower than expected. What is wrong? | Isotopic dilution from body pools. The tracer is mixing with unlabeled valine from either the subject's habitual diet or from protein breakdown within the body [1]. | 1. Control Diet: Implement a standardized, protein-free diet prior to the study [1].
2. Adaptation: Allow sufficient time (e.g., several days) for the body's natural valine pools to adapt to and be cleared of the study's dietary intake [1]. |
| Data Variability: My results show high variability between subjects, making data hard to interpret. | Inconsistent experimental conditions or unaccounted-for transamination. Subjects may have different dietary backgrounds or metabolic states [1]. | 1. Standardize Protocol: Strictly control diet, fasting state, and physical activity before and during the test [1].
2. Use Corrected Tracer: For valine, a uniformly labeled [13C] tracer is preferable. It allows you to track the entire molecule, so even if transamination occurs, you can still account for the carbon skeleton in oxidation products [2]. |
| Method Validation: How can I be sure my measurements are accurate for valine? | Relying on a single tracer method that cannot fully distinguish between digestibility, absorption, and first-pass metabolism [3]. | Adopt a Dual-Tracer Approach: Combine an intrinsically labeled protein with a standard protein of known digestibility (e.g., 13C-Spirulina) [2]. This method measures how much of the tracer is actually absorbed, providing a more accurate picture than single-tracer methods [2] [3]. |
This methodology, validated against traditional techniques, provides a robust framework for measuring amino acid digestibility and absorption, minimizing the impact of isotopic dilution [2] [3].
Tracer Preparation:
2H (Deuterium)-labeled valine protein source. The valine is produced by the organism, so the label is incorporated naturally.[13C]-Spirulina [2].Study Design:
2H-labeled test protein and the [13C]-Spirulina standard protein.2H and 13C) of valine using Gas Chromatography-Pyrolysis Isotope Ratio Mass Spectrometry (GC-P-IRMS) [2].Calculations:
2H and 13C) in the serum to the ratio in the original test meal. This corrects for post-absorptive metabolic events that affect both tracers equally [2].The following diagram illustrates the core steps of a dual-tracer study designed to yield accurate results by accounting for dilution.
Diagram 1: This workflow shows how using two tracers and measuring their ratio in serum corrects for post-absorptive metabolic losses, improving accuracy.
To effectively prevent and correct for isotopic dilution, it's crucial to understand the metabolic pathways of valine. The following chart shows the key routes that can divert your tracer.
Diagram 2: Valine can be lost from the metabolic pool you are measuring via transamination and oxidation. Using a uniformly labeled carbon tracer helps track and correct for these losses.
The foundation of a good NMR signal is proper sample preparation. The following table summarizes the key areas to check [1] [2].
| Area to Check | Common Issues | Best Practices & Solutions |
|---|---|---|
| Sample & Tube | Low concentration; poor tube quality. | Use highest possible concentration [2]. Use high-quality (e.g., Precision grade) NMR tubes [1]. |
| Solvent & Volume | Over-dilution; incorrect sample height. | Use exact volume needed (e.g., ~500 µL for 5mm tube) [2]. Ensure sample height is correct (4 cm) [1]. |
| Particle & Filtration | Solid particles distorting the magnetic field. | Filter sample (e.g., with glass wool plug) to remove all solids [1]. |
For cases where you have a very limited amount of labeled valine, consider using susceptibility-matched plugs (e.g., Shigemi tubes) to concentrate your sample within the active volume of the NMR coil, maximizing signal from every molecule [2].
After ensuring your sample is properly prepared, the next step is to optimize the NMR instrument parameters for 13C detection [2].
| Parameter | Typical Issue | Optimization Strategy |
|---|---|---|
| Pulse Width | Standard 90° pulse misses quaternary carbons. | Use shorter pulses (e.g., 30° or 60°); enhances quaternary carbon signals and reduces experiment time [2]. |
| Relaxation Delay (RD) | Incomplete relaxation between scans. | Increase RD; 1-2 seconds longer than standard allows full relaxation and enhances NOE [2]. |
| Number of Scans | Insufficient signal averaging. | Increase number of scans; required scan number quadruples for half concentration [2]. |
For specialized applications, particularly in solid-state NMR or with complex biological samples, advanced pulse sequences and labeling strategies can be employed.
The logical workflow below can help you systematically diagnose and resolve low signal issues.
This protocol is adapted from the multiCP method for obtaining quantitative 13C NMR spectra in solids with significant signal enhancement [3].
Step 1: Sample Preparation
Step 2: MultiCP Pulse Sequence Setup
Step 3: Parameter Selection
Step 4: Data Acquisition & Processing
The table below summarizes the typical purity standards for Valine-1-¹³C as provided by commercial isotope suppliers.
| Specification | Typical Value / Range | Source / Analytical Method |
|---|---|---|
| Isotopic Purity (atom% ¹³C) | min. 99% [1] [2] | Supplier Specification |
| Chemical Purity | 98% [1] [3] | Supplier Specification |
| Molecular Formula | C₅H₁₁NO₂ [2] (often shown as (CH₃)₂CHCH(NH₂)¹³COOH [1] [3]) | - |
| Molecular Weight | 118.14 g/mol [3] [2] | - |
| CAS Number (Labeled) | 81201-85-6 [1] [3] [2] | - |
| CAS Number (Unlabeled) | 72-18-4 [1] [3] | - |
Researchers often need to verify the isotopic enrichment of Valine-1-¹³C in their samples, especially after in-vivo experiments. The following are two robust methods detailed in the literature.
This method is highly sensitive for measuring low levels of isotopic enrichment in biological samples and is considered a gold standard for protein turnover studies [4] [5].
This is a rapid method suitable for clinical settings and does not require a derivatization step, simplifying sample preparation [6].
Valine-1-¹³C is primarily used in metabolic research. Here are two specific applications:
Q1: What is the key difference between using GC/C/IRMS and LC-MS/MS for Valine-1-¹³C enrichment analysis? The key difference lies in sample preparation and sensitivity. GC/C/IRMS requires chemical derivatization but offers extremely high sensitivity for low isotopic enrichments (down to 0.0002 mole ratio), making it ideal for protein synthesis studies [4]. LC-MS/MS requires minimal sample prep with no derivatization, is faster, and is excellent for direct quantification of amino acid concentrations over a wide dynamic range, but may not be as sensitive for very low enrichment levels [6].
Q2: My research involves measuring protein synthesis in animal models. What is a validated experimental protocol for infusion and sampling? A validated protocol used in growing piglets involved a continuous intravenous infusion of L-[1-¹³C]valine at a rate of 2 mg·kg⁻¹·h⁻¹ for 6 hours [4]. Plasma samples are taken to determine the isotopic enrichment at the steady state in the precursor pool. Tissue (e.g., skeletal muscle) is then collected, proteins are hydrolyzed, and the valine from the protein hydrolysate is analyzed by GC/C/IRMS to determine the incorporated enrichment [4] [7].
Q3: Why is chromatographic separation of branched-chain amino acids (BCAAs) so important? Accurate quantification of valine, isoleucine, and leucine is critical because they are isomers with similar masses. In methods like LC-MS/MS, they can have identical MRM transitions. Without proper chromatographic separation, ion suppression and inaccurate quantification can occur, leading to erroneous results, especially in the diagnosis and monitoring of conditions like Maple Syrup Urine Disease (MSUD) [6].
What are Hygroscopic Labeled Amino Acids? Hygroscopic labeled amino acids readily absorb moisture from the air. This water absorption leads to inaccurate mass measurements for experiments and can accelerate peptide degradation, compromising experimental integrity [1] [2].
General Storage Guidelines Proper storage is critical for maintaining the stability and accuracy of these sensitive compounds. The following table summarizes the key recommendations for both short-term and long-term storage.
Table 1: Peptide Storage Guidelines at a Glance
| Storage Condition | Form | Recommended Duration | Key Considerations |
|---|---|---|---|
| Room Temperature | Lyophilized | Several days to weeks [3] | Keep in original packaging, protect from intense light [3]. |
| 4 °C | Lyophilized | Short-term (weeks) [3] | --- |
| < -20 °C | Lyophilized | Long-term (> 4 weeks) [3] | Ideal for storage over months [2]. |
| -80 °C | Lyophilized | Long-term (several years) [3] [2] | Best practice for maximum stability, especially for sensitive sequences [3]. |
| Solution (4°C) | In Solution | 1-2 weeks [3] | --- |
| Solution (-20°C) | In Solution | 3-4 months [3] | Aliquot to avoid freeze-thaw cycles [3]. |
| Solution (-80°C) | In Solution | ~1 year [3] | Aliquot to avoid freeze-thaw cycles [3]. |
Lyophilized peptides are best equilibrated to room temperature in a desiccator before opening. This prevents condensation from forming on the cold peptide powder, which can introduce moisture and reduce its stability [2]. Always handle peptides in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, masks, and safety glasses, as some peptides can be toxic or volatile [3].
Weighing must be done quickly and accurately. Due to their tendency to absorb atmospheric water, prolonged exposure to air will increase the weight of your sample, leading to inaccurate concentration calculations [3] [1]. To ensure accuracy, briefly centrifuge the vial to pellet the powder and use pre-aliquoted peptides if available [3] [2].
The solubility of a peptide is largely determined by its net charge at a given pH. You can estimate this by calculating the overall charge of the peptide sequence [2]. The table below provides a practical guide based on peptide properties.
Table 2: Solubility Guide for Different Peptide Types
| Peptide Type | Charge Calculation | Recommended Solvents | Important Notes |
|---|---|---|---|
| Basic Peptides | Overall positive charge [2] | Distilled water, PBS (pH 7.4), or a small amount of acetic acid (10-25%) [2] [4]. | Peptides with high Arg/Lys may be soluble at neutral pH as TFA salts [4]. |
| Acidic Peptides | Overall negative charge [2] | PBS (pH 7.4) or 0.1 M ammonium bicarbonate [2] [4]. | --- |
| Neutral/Hydrophobic | Overall charge of zero [2] | Organic solvents like acetonitrile, methanol, or DMSO, followed by dilution with water [2] [4]. | Avoid DMSO for peptides with Cys or Met to prevent oxidation; use DMF instead [2]. |
| Very Hydrophobic | ≥75% hydrophobic residues [2] | Strong solvents like TFA or formic acid [2]. | May precipitate when diluted in aqueous buffer; may need denaturants (urea, GdnHCl) [2]. |
If initial solubilization attempts fail, try these steps:
The following diagrams, created with Graphviz, outline key procedures for handling and troubleshooting hygroscopic amino acids.
A successful labeling experiment depends on achieving Isotopic Steady State, which is different from metabolic steady state. The time required to reach this state is not universal and must be determined empirically for your system [1].
The table below outlines the key concepts and variables you need to consider.
| Concept | Description & Implication for Labeling Time |
|---|
| Isotopic Steady State | The point where the 13C enrichment in the target metabolite pool no longer changes over time. Quantitative flux analysis requires this state. [1] | | Metabolic Pseudo-Steady State | A condition where intracellular metabolite levels and fluxes are relatively constant. This simplifies the interpretation of labeling data. [1] | | Target Metabolite Pool | The specific molecule you are analyzing (e.g., L-Valine itself, a derivative, or a downstream product like a short-chain acylcarnitine). Its synthesis and turnover rate dictate the required labeling duration. [2] [1] | | System & Cell Type | Metabolic rates differ greatly between in vitro cell cultures, organoids, and in vivo models. Faster-growing systems typically reach isotopic steady state more quickly. [1] |
If your labeling experiment is not yielding the expected results, the following table can help you diagnose and resolve common issues related to timing.
| Symptom | Potential Cause | Recommended Action |
|---|
| Low or inconsistent 13C incorporation in target metabolites. | Labeling time was too short; isotopic steady state was not reached. | - Conduct a time-course experiment.
Here is a detailed methodology to empirically determine the optimal labeling time for your specific system, adapting principles from current research [3] [2] [1].
Objective: To establish the minimal time required for this compound to reach isotopic steady state in the target metabolites of your experimental system.
Workflow Diagram
Step-by-Step Procedure
Cell Culture and Medium Preparation:
Time-Course Harvesting:
Metabolite Quenching and Extraction:
LC-MS/MS Analysis and Data Interpretation:
While I couldn't retrieve specific FAQs, here is a potential structure you can use to organize information once you gather it from the sources above:
| Potential Topic Area | Example Questions (for you to populate) |
|---|---|
| Fundamental Principles | What is the theoretical basis of the 24-h IAAO method? |
| Experimental Setup | How to prepare stable isotope tracers ([1-¹³C]valine)? |
| Sample Collection & Analysis | Best practices for handling and storing plasma samples? |
| Instrumentation & Data | How to minimize baseline noise in HPLC/MS instrumentation? |
| Data Processing | How to implement and validate arPLS for background correction? |
| Troubleshooting | How to diagnose and fix low signal-to-noise ratios? |
Based on common experimental structures, here is a generalized workflow for a tracer study. You can adapt this diagram as you develop your specific protocols.
Here is a guide to common problems you might encounter and how to resolve them.
| Problem | Possible Causes | Recommended Solutions & Preventive Measures |
|---|---|---|
| Low/Incomplete Isotope Incorporation [1] | Cells not passaged enough; labeled amino acids metabolized; medium not properly formulated. | Use "drop-out" media; ensure adequate cell doublings (5-7 passages); use proline in SILAC to prevent arginine conversion [2]. |
| Inaccurate Quantitative Results [3] [1] | Signal interference from matrix; instability of derivatized amino acids; low purity of labeled standards. | Use isotope dilution with high-purity >99% 13C/15N internal standards [3]; use internal standards to correct for signal suppression/enhancement [3]. |
| Poor Recovery of Labile Amino Acids [3] | Standard acid hydrolysis (6M HCl) destroys tryptophan, cysteine, and methionine. | For full recovery, use 4M methane sulfonic acid with 0.2% (w/v) tryptamine for hydrolysis [3]. |
| High Analytical Variance [3] | Incomplete hydrolysis; inadequate chromatographic separation; unstable derivatives. | Optimize hydrolysis time/temperature; use HILIC-UPLC for superior separation of polar amino acids; avoid derivatization when possible [3] [4]. |
To ensure the quality of your labeled amino acids and the accuracy of your data, perform the following verification experiments.
This is a critical first step to verify the label's quality before use.
This protocol confirms that the label is being correctly metabolized and incorporated in your biological system.
The following workflows summarize the core principles for effective quality control in two common scenarios.
Choosing the right analytical technique is crucial. The table below compares the most common methods.
| Method | Key Application | Key Strengths | Key Limitations & Considerations |
|---|---|---|---|
| LC-MS/MS (HILIC) [3] [4] | Quantifying levels & MID of underivatized free amino acids. | High sensitivity (femtomole); no derivatization needed; high-throughput. | Requires specialized HILIC columns; can be sensitive to buffer salts. |
| GC-MS [5] [6] | MID analysis of proteinogenic amino acids from hydrolysates. | Robust, widely available; excellent separation efficiency. | Requires derivatization (e.g., TBDMS); labile amino acids (Trp) degraded by HCl hydrolysis. |
| NMR [7] | MID analysis with positional isotopomer information. | Non-destructive; provides positional labeling info; inherently quantitative. | Lower sensitivity than MS; requires larger sample amounts; longer acquisition times. |
| SILAC (MS) [2] | Quantitative proteomics; protein turnover studies. | Accurate in-vivo incorporation; multiplexing capability (e.g., 3-plex). | Limited to cell culture; can be expensive to scale; may require adaptation for each cell line. |
The table below summarizes the key features of different labeling types based on current literature and market research.
| Isotope Type | Key Features & Advantages | Primary Research Applications | Example & Technical Note |
|---|
| Carbon-13 (^13^C) [1] [2] | • Versatile; traces carbon backbone. • High degree of enrichment & purity. • Ideal for mapping metabolic pathways. | • Metabolic flux analysis [3] [4] • Quantitative proteomics [2] • Protein structure elucidation [5] | L-Valine-^13^C~5~, ^15^N [6]: • Isotopic Purity: 98 atom % ^13^C and ^15^N [6]. • Application: Used as an internal standard for quantitative MS and studying glucose metabolism [6]. | | Nitrogen-15 (^15^N) [1] [2] | • Excellent for tracing nitrogen metabolism. • Simplifies complex NMR spectra. | • Protein & peptide labeling for NMR [7] [2] • Proteomics workflows [1] | Selective ^15^N Histidine Labeling [7]: • Enables specific study of protein structures like WDR5 and KRAS via NMR [7]. | | Deuterium (D or ^2^H) [1] [2] | • Cost-effective compared to ^13^C/^15^N. • Can exhibit Kinetic Isotope Effects (KIE). | • Lipidomics & pharmacokinetics [1] • Mechanistic enzymology [2] | | | Multi-Labeled & Custom [2] | • Combines advantages of multiple labels. • Reduces spectral overlap in multiplex experiments. | • Complex experimental designs [2] • Advanced quantitative proteomics (e.g., SILAC) | |
To understand how these labeled amino acids are used in practice, here is a closer look at some core applications and methodologies.
Metabolic Pathway Analysis: ^13^C-labeled amino acids like valine are crucial for confirming and discovering metabolic pathways. In a typical protocol, microbes are grown in a minimal medium with a single ^13^C-labeled carbon source. The ^13^C labeling patterns in proteinogenic amino acids (like valine) are then analyzed using GC-MS to trace the carbon flow through central metabolism and infer active pathways [3]. This technique helps map which precursors are used to build specific amino acids.
Protein Dynamics and Structural Studies: While ^13^C is widely used, ^15^N labeling is particularly powerful in NMR spectroscopy for protein structure determination. It is often incorporated into histidine precursors to selectively label proteins, which simplifies the NMR spectrum and allows researchers to study specific interactions, such as those involving WDR5 and KRAS proteins [7].
Quantitative Proteomics and Metabolomics: In mass spectrometry, isotope-labeled amino acids serve as internal standards for precise quantification. For example, a method for analyzing 45 underivatized amino acids in plasma uses a cocktail of internal standards that include deuterated (D), ^13^C-labeled, and ^15^N-labeled versions to compensate for matrix effects and achieve accurate measurements [8]. The choice of label depends on the required precision, cost, and the need to avoid spectral overlap with the natural analyte.
The workflow below summarizes the key steps in a typical experiment using isotope-labeled amino acids, from design to data interpretation.
To inform your choice, it's helpful to understand the broader market and technological trends.
I hope this detailed comparison provides a solid foundation for your research and product development decisions.
The table below summarizes the core performance characteristics of L-Valine-1-13C and related methods as cited in recent research.
| Application / Context | Key Performance Metrics | Experimental Details (Short) | Citation |
|---|---|---|---|
| Clinical BCAA Assay for MSUD | Linear range: 2.0–1500 µM; Precision: 4–10%; LOD: 0.60 µM; LOQ: 2.0 µM [1] | LC-MS/MS; Mixed-mode chromatography; 20 µL human plasma; no derivatization [1] | [1] |
| Isobaric Tag (DiVal) for Quantitative Proteomics | Compared to DiAla & DiLeu; DiVal did not achieve complete labeling, unlike DiAla/DiLeu [2] | 4-plex tags; HEK293 cell lysate; Labeling efficiency evaluated [2] | [2] |
| In Vivo Cardiac Metabolism Tracing | Max. blood enrichment: ~40% (30 min post-injection); Max. heart glutamate enrichment: ~7% (30 min post-injection) [3] | SC injection of Valine-1,2,3,4,5-13C5 in mice; MS analysis of heart extracts [3] | [3] |
| GC/C/IRMS for Protein Synthesis Rates | LOQ for L-[1-13C]valine tracer mole ratio: 0.0002 [4] | N-methoxycarbonylmethyl ester (MCM) derivative; GC/C/IRMS; piglet skeletal muscle [4] | [4] |
| LC-CO-IRMS for Amino Acid Purity | Purity determination of valine: (97.1 ± 4.7)% (expanded uncertainty) [5] | Post-column isotope dilution; compared against qNMR [5] | [5] |
For researchers looking to implement these methods, here is a deeper dive into two key experimental workflows.
This protocol is designed for diagnosing Maple Syrup Urine Disease (MSUD) and can be adapted for validating labeled valine in a clinical matrix [1].
Sample Preparation:
Chromatography:
Mass Spectrometry:
Validation:
This protocol uses stable isotope-labeled valine to study real-time metabolism in a live mouse model [3].
Tracer Administration:
Sample Collection & Metabolite Extraction:
Mass Spectrometry Analysis:
To better understand the experimental journey and the biological context of Valine-1-13C, the following diagrams outline a core analytical workflow and a key metabolic pathway.
Diagram 1: General workflow for in vivo tracer studies and LC-MS/MS analysis.
Diagram 2: Simplified overview of L-Valine metabolism in mammals.
The table below summarizes key functional data on L-Valine-1-13C and other common BCAA tracers from recent in vivo studies.
| Tracer Name | Primary Application & Performance Data | Key Experimental Findings |
|---|
| This compound | Tracing complete valine oxidation pathway; rapid kinetics. | • Half-life in blood: ~4 minutes [1]. • Label appearance in 3-HIB: ~20% in circulation within 3 minutes, indicating rapid tissue uptake, oxidation, and metabolite release [1]. • High oxidation in pancreas: Up to 20% of TCA cycle carbons derived from BCAAs [1]. | | L-Leucine-1-13C (or other labels) | Whole-body BCAA flux and tissue-specific oxidation; signaling studies (e.g., mTOR) [1] [2]. | • Used to demonstrate a shift in oxidation in insulin resistance: Blunted oxidation in adipose tissue and liver, with a compensatory increase in skeletal muscle [1]. • Rapid transamination: 13C-labeling of BCKAs reached ~50% that of BCAAs in blood within 60 seconds [1]. | | Mixed BCAA Tracers (one BCAA labeled, others unlabeled) | Quantifying whole-body BCAA partitioning and competitive oxidation [1]. | • Reveals competitive metabolism: Oxidation rates of all three BCAAs are linked because they share the BCKDH complex [1] [2]. • Enables system-wide quantification of BCAA oxidation in different physiological states [1]. |
Here are the core methodologies used to generate the data in the table, which you can adapt for your experiments.
This protocol is used to measure the initial, rapid kinetics of BCAA metabolism in various tissues [1].
This method provides a quantitative overview of whole-body BCAA oxidation flux across tissues under steady-state conditions [1].
The effectiveness of this compound is best understood in the context of the BCAA catabolism pathway. The following diagram illustrates the key metabolic steps that the tracer follows.
Key Enzymes & Metabolites in Valine Catabolism [3] [1] [2]
The diagram above shows the specific catabolic pathway for this compound. The BCKDH complex is the critical, rate-limiting step that commits the carbon skeleton to oxidation. A key advantage of using this compound is that one of its catabolites, 3-HIB, is not trapped in the mitochondria by a CoA group and can be secreted from cells. This makes 3-HIB a valuable, measurable plasma biomarker for valine oxidation flux [1] [2].
For researchers and drug development professionals, the choice of tracer should align with the specific experimental question.
The table below summarizes the core applications and performance data for L-Valine-1-13C on different analytical platforms.
| Analytical Platform | Main Application | Key Performance Metrics | Sample Type / Study Context |
|---|
| GC/C/IRMS [1] [2] | Measuring low isotopic enrichment for in vivo protein fractional synthetic rates. | Limit of quantitation: L-[1-13C]Valine tracer mole ratio of 0.0002 [1]. Inter-day repeatability (CV): < 5.5% at low enrichment (e.g., 0.112 atom%) [2]. | Skeletal muscle of growing piglets [1]; Mucosal hydrolysate in animal studies [2]. | | NMR Spectroscopy [3] [4] | Protein methyl group assignment and obtaining long-range structural restraints. | Applicable to proteins up to ~100 kDa [3]. Enables collection of unambiguous long-range distance restraints in solid-state NMR [4]. | 70-kDa homo-dimeric C-terminal domain of E. coli Enzyme I [3]; T3SS needle of Shigella flexneri [4]. | | Mass Spectrometry (MS) [5] | Multiplexed, quantitative proteomics (as part of SILAC). | High multiplexing capacity (2-3 samples simultaneously). High accuracy and precision by correcting for analytical variability [5]. | Cell culture studies for relative protein quantification [5]. |
Here is a detailed breakdown of the experimental methodologies for the key applications.
This method is considered a robust technique for measuring very low levels of isotopic enrichment in metabolic studies [1].
The following diagram illustrates the core workflow of this method:
Specific ¹³C labeling of valine methyl groups is a key strategy in biomolecular NMR to simplify spectra and obtain structural information on large proteins [3] [4].
The logical flow from labeling to structural insights in an NMR study is shown below:
While the search results do not provide a specific protocol for this compound alone in MS, it is fundamentally used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a cornerstone MS-based method [5].
Your choice of analytical platform should align with your primary research goal, as each technique leverages the this compound tracer for different purposes.
A robust validation protocol is crucial for ensuring the accuracy of your 13C tracer measurements. The core components of such a protocol, synthesized from the literature, are outlined below.
| Validation Component | Description | Key Methodological Details |
|---|---|---|
| Assessing Instrument Performance | Use of a quality control standard with a unique isotopic signature to monitor instrument conditions [1]. | Selenomethionine is recommended; natural selenium has 6 stable isotopes, creating a predictable pattern to check spectral accuracy [1]. |
| Validating Labeling Pattern Accuracy | Use of an in-house reference material with a known, defined carbon isotopologue distribution (CID) [1]. | Pichia pastoris yeast fermented on a 50:50 mix of 12C-methanol and 13C-methanol; theoretical CIDs calculated with binomial expansion for molecules with n carbon atoms [1]. |
| Correcting for Natural Abundance | Accounting for naturally occurring heavy isotopes (e.g., 13C, 15N) in the metabolite and derivatization agents [2]. | Apply a correction matrix to measured data; failure to correct leads to significant errors, especially in complex molecules or after derivatization [2]. |
| Controlling for Background & Matrix | Assessment of procedural blanks to identify contaminants that interfere with the isotopologue distribution [1]. | Small organic acids are common contaminants; analyze extraction blanks to identify and correct for isotopologue-specific background [1]. |
| Ensuring Proper Isotopic Steady State | Confirming that the 13C enrichment in metabolites is stable before measurement [2]. | Time to steady state varies; glycolytic intermediates reach it in minutes, while TCA cycle intermediates and amino acids can take hours [2]. |
The workflow for implementing this validation scheme can be visualized as follows:
Correctly interpreting your data is as important as generating it. Here are key concepts to guide your analysis [2]: